Diglycolic acid, bis(2-methylallyl) ester

Crosslinking Network Architecture Hydrophilicity

Diglycolic acid, bis(2-methylallyl) ester (CAS 63917-25-9), also known as oxybisacetic acid bis(2-methylallyl) ester, is a compound with the molecular formula C12H18O5, featuring two terminal methylallyl groups connected via a central diglycolate core. This diester of diglycolic acid is characterized by its reactive unsaturated groups, positioning it as a candidate monomer or crosslinker in polymer chemistry.

Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
CAS No. 63917-25-9
Cat. No. B15367790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglycolic acid, bis(2-methylallyl) ester
CAS63917-25-9
Molecular FormulaC12H18O5
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=C)COC(=O)COCC(=O)OCC(=C)C
InChIInChI=1S/C12H18O5/c1-9(2)5-16-11(13)7-15-8-12(14)17-6-10(3)4/h1,3,5-8H2,2,4H3
InChIKeyRXNOBJBOWJGYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diglycolic Acid, Bis(2-Methylallyl) Ester: A Core Diester for Polymer and Crosslinking Applications


Diglycolic acid, bis(2-methylallyl) ester (CAS 63917-25-9), also known as oxybisacetic acid bis(2-methylallyl) ester, is a compound with the molecular formula C12H18O5, featuring two terminal methylallyl groups connected via a central diglycolate core . This diester of diglycolic acid is characterized by its reactive unsaturated groups, positioning it as a candidate monomer or crosslinker in polymer chemistry. Its structure suggests potential utility in synthesizing biodegradable polyesters and as a reactive diluent in coatings and adhesives, although primary research data is limited . The compound is typically supplied at 95% purity .

Reactive methylallyl ester for crosslinking or copolymerization studies
Diglycolate core structurally suggests biodegradable polyester potential
Candidate reactive diluent in UV-curable coatings and adhesives

Critical Selection Factors for Diglycolic Acid, Bis(2-Methylallyl) Ester: Why Generic Substitution Fails


In scientific and industrial procurement, generic substitution of diglycolic acid, bis(2-methylallyl) ester is high-risk due to the unique interplay of its three structural components: the central diglycolate unit, the two terminal methylallyl groups, and the connecting ester linkages. These features collectively control reactivity ratios in copolymerization, the flexibility and hydrophilicity of crosslinked networks, and the degradation kinetics of resulting polymers . A simple substitution with a common crosslinker like ethylene glycol dimethacrylate (EGDMA), which has a shorter, more hydrophobic linker and higher reactivity methacrylate groups, would fundamentally alter these properties, potentially leading to a brittle, less hydrophilic, and non-biodegradable material .

Replacing with EGDMA may produce a less flexible, more hydrophobic network due to its short hydrocarbon linker.
EGDMA yields non-biodegradable polymethacrylate backbones; the diglycolate ester may enable hydrolytic degradation.
Methylallyl and methacrylate groups differ in copolymerization reactivity, altering crosslink density and kinetics.

Quantitative Differentiation Guide for Diglycolic Acid, Bis(2-Methylallyl) Ester


Comparative Backbone Flexibility and Hydrophilicity vs. EGDMA

The target compound's diglycolate core () introduces a flexible ether linkage and two ester groups, potentially creating a more hydrophilic and flexible crosslinked network compared to the rigid hydrocarbon backbone of ethylene glycol dimethacrylate (EGDMA) ([1]). This is a structural inference, not a measured property. No direct tensile or swelling data comparing networks formed by these two crosslinkers are publicly available.

Backbone Flexibility & Hydrophilicity
Class-level inference
Diglycolate backbone (ether oxygen + two esters) vs. EGDMA short ethylene glycol backbone (rigid, less polar).
May support more flexible, hydrophilic network design.
Structural inference; no experimental swelling or tensile data.
Crosslinking Network Architecture Hydrophilicity

Physical Property Differentiation: Boiling Point and Density

The target compound exhibits a distinct physical property profile compared to a structural analog, carbonic acid bis(2-methylallyl) ester. Diglycolic acid, bis(2-methylallyl) ester has a higher boiling point (173.4±9.0 °C) compared to its carbonate analog (148.3±7.0 °C) , and a slightly lower density (0.9±0.1 g/cm³ vs. 1.0±0.1 g/cm³) [REFS-1, REFS-2]. These differences, sourced from predictive models on ChemSpider, can influence formulation processing and final material characteristics.

Boiling Point & Density
Cross-study comparable
173.4±9.0 °C vs. 148.3±7.0 °C (carbonate analog); density 0.9±0.1 vs. 1.0±0.1 g/cm³.
May reduce volatility in high-temperature curing.
Predicted data from ChemSpider; requires experimental confirmation.
Volatility Physical Properties Formulation

Potential for Biodegradable Polymer Synthesis

The target compound's diglycolate ester backbone is structurally analogous to monomers used in biodegradable medical polyesters , a feature unavailable in common non-degradable crosslinkers like EGDMA. Diglycolic acid itself is used in the production of biocompatible/biodegradable polyesters . It is inferred that the bis(2-methylallyl) ester could introduce similar hydrolytic lability into crosslinked networks, a critical advantage for applications requiring resorption. However, no specific degradation studies on this exact monomer or its polymers were found.

Hydrolytic Degradability
Class-level inference
Diglycolate backbone contains two ester hydrolysis sites; EGDMA yields non-degradable methacrylate chains.
May enable bioerodible network design for resorbable applications.
No specific degradation data on this monomer; hypothesis from analog chemistry.
Biodegradable Polymers Sustained Release Biomaterials

Optimal Application Scenarios for Diglycolic Acid, Bis(2-Methylallyl) Ester Based on Inferred Properties


Design of Flexible, Hydrophilic Coatings and Adhesives

A scientist formulating a UV-curable coating can select this compound to replace EGDMA. The structural inference [see Section 3, Evidence 1] suggests the resulting network will be less brittle and more water-compatible, which is crucial for adhesives on polar substrates or coatings requiring flexibility. Validation requires direct experimental comparison of tensile and contact angle measurements, as no published data currently exists.

Synthesis of Hydrolytically Labile Crosslinked Hydrogels

For a hydrogel intended for controlled drug release or as a biodegradable scaffold, this compound's diglycolate core is hypothesized to confer hydrolytic instability, unlike non-degradable EGDMA [see Section 3, Evidence 3]. This could enable the design of bioerodible networks. Researchers must characterize the degradation kinetics of the polymer, as this remains an untested inference.

Monomer for Specialty Unsaturated Polyester Resins

This compound can be investigated as a reactive diluent or co-monomer in unsaturated polyester (UPR) formulations [see Section 1, REFS-2]. Its lower predicted volatility compared to the carbonic acid analog [see Section 3, Evidence 2] may be beneficial for high-temperature, open-mold processes, potentially reducing styrene emissions if used as a partial replacement.

Application
Selection Property
Validation Focus
Flexible, hydrophilic coatings/adhesives
Network flexibility and water compatibility
Experimental tensile, contact angle, and swelling assessment
Hydrolytically labile hydrogels for controlled release or scaffolds
Backbone ester lability for degradation
Polymer degradation kinetics (mass loss, TOC) under relevant conditions
Unsaturated polyester resin monomer/diluent
Lower volatility and reactive diluent capability
Processing emissions and mechanical property evaluation
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